molecular formula C10H8N2O2 B2484908 7-Aminoquinoline-5-carboxylic acid CAS No. 1956341-10-8

7-Aminoquinoline-5-carboxylic acid

Cat. No.: B2484908
CAS No.: 1956341-10-8
M. Wt: 188.186
InChI Key: MVUUCCOJYSYZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.186. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Antimicrobial and Cytotoxic Properties : 7-Amino-5,8-dioxo-2-(2'-pyridyl)quinoline-6'-carboxylic acid, a derivative of 7-Aminoquinoline-5-carboxylic acid, showed diminished antimicrobial and cytotoxic properties compared to naturally occurring antitumor antibiotics like streptonigrin and lavendamycin (Boger et al., 1987).

  • Colorimetric Reagent for Ruthenium Detection : 5-Aminoquinoline-8-carboxylic acid, a related compound, has been utilized as a colorimetric reagent for detecting ruthenium (Breckenridge & Singer, 1947).

  • Antibacterial Properties of Fluoroquinolones : Novel fluoroquinolone derivatives, including some with 7-aminoquinoline moieties, demonstrated significant antimycobacterial activities in vitro and in vivo against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).

  • Synthesis and Biological Evaluation of Quinolines : Novel quinoline derivatives, including those with 7-aminoquinoline structures, showed potent antibacterial activity against respiratory pathogens (Odagiri et al., 2018).

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthetic methods have been explored for creating 7-aminoquinoline derivatives, including microwave-irradiated synthesis, which showed promising antimicrobial activity (Bhatt & Agrawal, 2010).

  • Photolabile Protecting Groups : 7-Aminoquinoline derivatives have been investigated as photolabile protecting groups for carboxylic acids, demonstrating potential for in vivo use due to their sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Anticancer Activity

  • Breast Cancer Cell Line Treatment : Derivatives of 1,2-dihydroquinoline-3-carboxylic acid, a compound related to 7-aminoquinoline, exhibited significant anticancer activity against the MCF-7 breast cancer cell line (Gaber et al., 2021).

Safety and Hazards

While specific safety data for 7-Aminoquinoline-5-carboxylic acid is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

Quinoline and its derivatives, including 7-Aminoquinoline-5-carboxylic acid, have received considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on further exploring the medicinal potential of this compound and developing more efficient and environmentally friendly synthesis methods .

Properties

IUPAC Name

7-aminoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUUCCOJYSYZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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